![molecular formula C14H18N2O B7516032 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole, also known as MPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzoxazole derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to involve the modulation of various cellular pathways. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to interact with several targets, including G-protein-coupled receptors, ion channels, and enzymes. These interactions can lead to changes in cellular signaling pathways, which can result in a range of biological effects.
Biochemical and Physiological Effects:
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activity. It has also been shown to exhibit activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its versatility as a compound for drug development. Its ability to interact with a range of targets makes it a potentially useful tool for the development of drugs for a wide range of diseases. However, one of the limitations of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole. One area of interest is the development of new drugs for the treatment of cancer. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against various types of cancer cells, and further research could lead to the development of new anticancer drugs. Another potential area of research is the development of new drugs for the treatment of neurological disorders, such as epilepsy or Parkinson's disease. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit anticonvulsant activity and could be a potential candidate for the development of new drugs for the treatment of these disorders.
Synthesemethoden
The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole involves the reaction of 2-aminobenzoxazole with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product can be optimized by adjusting the reaction parameters. The purity and quality of the final product can also be improved by using purification techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been the subject of several scientific studies that have investigated its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against a range of targets, including enzymes, receptors, and ion channels, making it a versatile compound for drug development.
Eigenschaften
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-5-4-8-16(9-11)10-14-15-12-6-2-3-7-13(12)17-14/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXEIIQUXKKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.